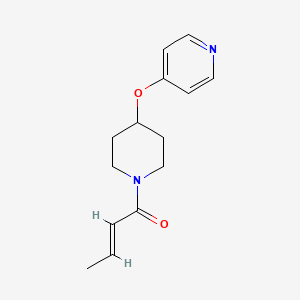
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects:
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one has been found to have various biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been found to have anti-tumor effects in various cancer cell lines. Additionally, (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one has been shown to improve glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one in lab experiments is its specificity for GSK-3 inhibition. This compound has been found to have minimal off-target effects, which makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals.
Direcciones Futuras
There are many future directions for research on (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the development of new GSK-3 inhibitors based on the structure of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one. Additionally, (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one could be studied for its potential applications in other diseases such as Parkinson's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one involves a series of chemical reactions. The starting material for the synthesis is 4-pyridinol, which is reacted with piperidine to form 4-(pyridin-4-yloxy)piperidine. This intermediate is then reacted with 2-bromo-1-butene to form (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and diabetes research. This compound has been found to be an effective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in many cellular processes. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Propiedades
IUPAC Name |
(E)-1-(4-pyridin-4-yloxypiperidin-1-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-3-14(17)16-10-6-13(7-11-16)18-12-4-8-15-9-5-12/h2-5,8-9,13H,6-7,10-11H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPVXWQYSLCMBG-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

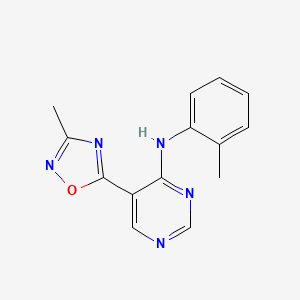
![1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2389643.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2389646.png)
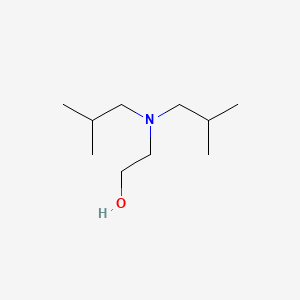
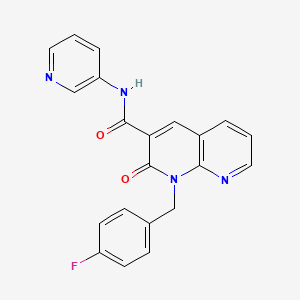
![Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2389649.png)
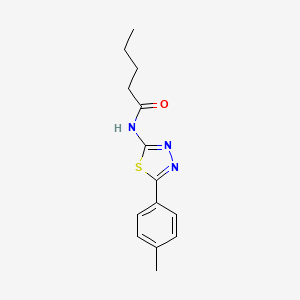
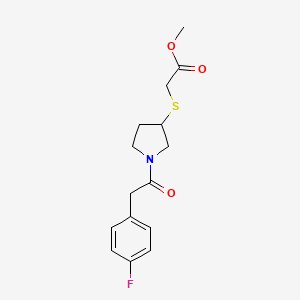
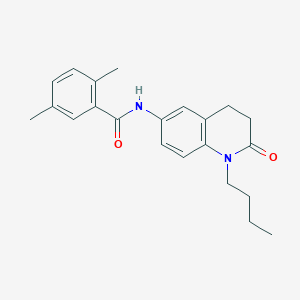
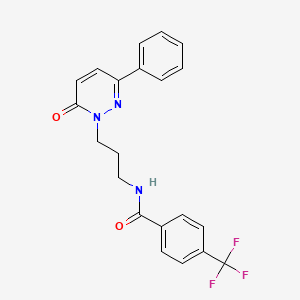

![4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2389657.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389659.png)